molecular formula C10H9O10P-4 B1254400 5-O-(1-carboxylatovinyl)-3-phosphonatoshikimate

5-O-(1-carboxylatovinyl)-3-phosphonatoshikimate

Cat. No. B1254400
M. Wt: 320.15 g/mol
InChI Key: QUTYKIXIUDQOLK-PRJMDXOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-(1-carboxylatovinyl)-3-phosphonatoshikimate is the conjugate base of 5-O-(1-carboxyvinyl)-3-phosphoshikimic acid. It is an intermediate in the shikimate pathway. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 5-O-(1-carboxyvinyl)-3-phosphoshikimic acid.

Scientific Research Applications

Kinetic Competence in Enzyme Intermediates

Research into the properties of enzyme intermediates related to 5-O-(1-carboxylatovinyl)-3-phosphonatoshikimate is significant. The kinetic competence of the 5-enolpyruvoylshikimate-3-phosphate synthase tetrahedral intermediate has been studied, revealing insights into enzyme intermediate stability and binding kinetics. These findings contribute to our understanding of enzyme mechanisms at a molecular level (Anderson & Johnson, 1990).

Inhibition Studies and Mechanism Analysis

Inhibition studies are crucial in understanding how certain compounds affect enzyme activity. The mechanism of inactivation of Escherichia coli 5-enolpyruvoylshikimate-3-phosphate synthase by various compounds has been analyzed to identify critical amino acid residues in the enzyme. Such studies are vital for developing targeted inhibitors for specific enzymes (Huynh, 1990).

Antiviral and Herbicidal Activities

Exploration of antiviral activities of certain phosphonate derivatives has been conducted. This research is pivotal in identifying new potential therapeutic agents against various viral diseases. Similarly, the study of herbicidal activities of certain phosphonate derivatives offers insights into the development of more effective and selective herbicides (Choo et al., 2006), (Steinrücken & Amrhein, 1984).

Coordination and Photophysical Properties

The coordination and photophysical properties of certain compounds related to this compound have been studied. This research is crucial for developing new materials with specific photophysical characteristics, which can have applications in various fields such as material science and phototherapy (Comby et al., 2004).

properties

Molecular Formula

C10H9O10P-4

Molecular Weight

320.15 g/mol

IUPAC Name

(3R,4S,5R)-5-(1-carboxylatoethenoxy)-4-hydroxy-3-phosphonatooxycyclohexene-1-carboxylate

InChI

InChI=1S/C10H13O10P/c1-4(9(12)13)19-6-2-5(10(14)15)3-7(8(6)11)20-21(16,17)18/h3,6-8,11H,1-2H2,(H,12,13)(H,14,15)(H2,16,17,18)/p-4/t6-,7-,8+/m1/s1

InChI Key

QUTYKIXIUDQOLK-PRJMDXOYSA-J

Isomeric SMILES

C=C(C(=O)[O-])O[C@@H]1CC(=C[C@H]([C@H]1O)OP(=O)([O-])[O-])C(=O)[O-]

Canonical SMILES

C=C(C(=O)[O-])OC1CC(=CC(C1O)OP(=O)([O-])[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-O-(1-carboxylatovinyl)-3-phosphonatoshikimate
Reactant of Route 2
5-O-(1-carboxylatovinyl)-3-phosphonatoshikimate
Reactant of Route 3
5-O-(1-carboxylatovinyl)-3-phosphonatoshikimate
Reactant of Route 4
5-O-(1-carboxylatovinyl)-3-phosphonatoshikimate
Reactant of Route 5
5-O-(1-carboxylatovinyl)-3-phosphonatoshikimate
Reactant of Route 6
5-O-(1-carboxylatovinyl)-3-phosphonatoshikimate

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